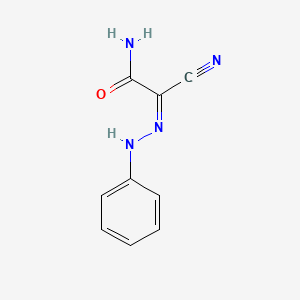

2-Phenylhydrazono-2-cyanoacetamide

Description

Elucidation of Key Reactive Centers and Structural Features of 2-Phenylhydrazono-2-cyanoacetamide

The synthetic versatility of this compound is a direct result of its distinct structural arrangement, which features multiple centers of reactivity. As a polyfunctional compound, it possesses both electrophilic and nucleophilic sites, allowing it to participate in a wide array of chemical transformations. tubitak.gov.tr

The key reactive centers in the this compound molecule can be identified as follows:

Nucleophilic Centers : The molecule contains two primary nucleophilic sites. ekb.eg The first is the nitrogen atom of the amide group (-CONH₂), and the second is the carbon atom of the active methylene (B1212753) group (-CH-), although in the hydrazono form, this carbon is part of the C=N bond. ekb.egresearchgate.net The hydrazone linkage itself (-NH-N=C) provides additional nucleophilicity at the NH position.

Electrophilic Centers : There are three main electrophilic sites. ekb.eg These are the carbon atom of the amide's carbonyl group (C=O), the carbon atom of the cyano group (C≡N), and the carbon atom double-bonded to the hydrazone nitrogen. ekb.egresearchgate.net

The presence of both electron-donating (amino) and electron-withdrawing (cyano, carbonyl) groups creates a unique electronic profile that drives its reactivity, making it an ideal substrate for cyclization reactions with various reagents to form a multitude of heterocyclic compounds. tubitak.gov.trarkat-usa.org

Interactive Table: Key Reactive Sites of this compound

| Functional Group | Atom/Site | Type of Reactivity | Potential Reactions |

| Cyano Group (-C≡N) | Carbon | Electrophilic | Cyclization, Addition |

| Amide Group (-CONH₂) | Carbonyl Carbon | Electrophilic | Cyclocondensation |

| Amide Group (-CONH₂) | Nitrogen | Nucleophilic | Alkylation, Acylation |

| Hydrazone Linkage (-NH-N=C) | NH Nitrogen | Nucleophilic | Cyclization, Substitution |

| Hydrazone Linkage (-NH-N=C) | Carbon | Electrophilic | Michael Addition |

Overview of Research Trajectories and Synthetic Utility of Phenylhydrazono-Cyanoacetamide Scaffolds

Research involving phenylhydrazono-cyanoacetamide scaffolds has been extensive, focusing on their application as precursors for a wide range of heterocyclic compounds. These scaffolds have been successfully employed in the synthesis of five- and six-membered rings, as well as more complex fused heterocyclic systems. researchgate.net The reactions often proceed through mechanisms like condensation, cyclocondensation, and Michael addition. researchcommons.org

The synthetic utility of these compounds is demonstrated by the variety of heterocycles that can be accessed. For instance, reactions with hydrazine (B178648) derivatives can yield pyrazole (B372694) compounds. researchgate.net Similarly, reactions with α-halocarbonyl compounds are used to construct thiazole (B1198619) derivatives. researchcommons.org The reaction of arylhydrazono precursors with hydroxylamine (B1172632) can lead to the formation of 1,2,3-triazoles or 1,2,4-triazoles, depending on the reaction conditions and substituents. researchgate.net The versatility of this scaffold is a cornerstone of its utility in synthetic organic chemistry, providing pathways to novel molecular structures.

Interactive Table: Examples of Heterocycles Synthesized from Arylhydrazono-Cyanoacetamide Precursors

| Precursor Type | Reagent(s) | Resulting Heterocycle | Reference(s) |

| Arylhydrazono-nitrile | Hydrazine Hydrate (B1144303) | Pyrazole | researchgate.net |

| Arylhydrazono-nitrile | Hydroxylamine Hydrochloride | 1,2,3-Triazole / 1,2,4-Triazole | researchgate.net |

| Arylhydrazono-thioacetamide | Halocarbonyl Compounds | Thiazole | |

| Arylhydrazono-butyrate | Cyanoacetamide Derivatives | Pyridine-2,6-dione | researchgate.net |

| Phenylhydrazono-oxobutyronitrile | Cyanoacetic Acid Hydrazide | Pyridine-2,6-dione | arkat-usa.org |

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-anilino-2-oxoethanimidoyl cyanide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O/c10-6-8(9(11)14)13-12-7-4-2-1-3-5-7/h1-5,12H,(H2,11,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCCUREMCNYCTHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NN=C(C#N)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Phenylhydrazono 2 Cyanoacetamide and Its N Substituted Derivatives

Diazo Coupling Protocols for the Formation of Phenylhydrazono-Cyanoacetamide Scaffolds

Diazo coupling is a cornerstone reaction for the synthesis of azo compounds, including the phenylhydrazono class of molecules. organic-chemistry.org This electrophilic aromatic substitution involves the reaction of a diazonium salt with an electron-rich coupling partner. quora.commychemblog.com In the context of 2-phenylhydrazono-2-cyanoacetamide synthesis, the coupling partner is typically a cyanoacetamide derivative, which possesses a highly reactive methylene (B1212753) group activated by the adjacent cyano and carbonyl groups. researchgate.net

The most direct route to the this compound core structure is the coupling of a pre-formed diazonium salt with a cyanoacetamide derivative. The process begins with the diazotization of an aromatic amine, such as aniline (B41778), using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong mineral acid like HCl) at low temperatures. masterorganicchemistry.com The resulting diazonium salt is a weak electrophile that readily reacts with the nucleophilic carbon of the active methylene group in cyanoacetamide. mychemblog.comlkouniv.ac.in

This reaction can be generalized as follows:

Step 1 (Diazotization): Ar-NH₂ + NaNO₂ + 2HX → Ar-N₂⁺X⁻ + NaX + 2H₂O

Step 2 (Azo Coupling): Ar-N₂⁺X⁻ + CH₂(CN)CONH₂ → Ar-NH-N=C(CN)CONH₂ + HX

The success of the diazo coupling reaction is highly dependent on the careful control of several parameters to maximize yield and minimize side reactions, such as the decomposition of the diazonium salt or unwanted coupling products. numberanalytics.com

Solvent Systems: The choice of solvent is crucial for ensuring the solubility of reactants and the stability of the diazonium salt. numberanalytics.com Aqueous media are commonly used. For instance, N-(4-substitutedphenyl)-2-cyanoacetamide derivatives have been successfully coupled in a mixture of dioxane and water. ekb.eg In cases where the coupling partner has poor aqueous solubility, organic solvents or biphasic systems employing a phase-transfer catalyst (PTC) can be utilized to facilitate the reaction between the aqueous diazonium salt and the organic substrate. researchgate.netscispace.com

Catalysis and pH: The pH of the reaction medium is one of the most important factors. nih.gov The coupling reaction is typically performed in a weakly acidic to slightly alkaline medium. The addition of a buffer, such as sodium acetate (B1210297), is common practice. A basic catalyst, like pyridine (B92270), can be used to increase the nucleophilicity of the cyanoacetamide by deprotonating the active methylene group, thereby increasing the reaction rate. lkouniv.ac.innumberanalytics.com However, highly alkaline conditions must be avoided as they can promote the decomposition of the diazonium salt. nih.gov

| Parameter | Condition | Rationale | Reference |

|---|---|---|---|

| Temperature | 0-5 °C | Prevents decomposition of the unstable diazonium salt. | ekb.eg |

| Solvent | Dioxane/Water | Provides a suitable medium for reactants with varying polarity. | ekb.eg |

| pH Control | Weakly acidic to neutral | Balances diazonium salt stability and coupling partner reactivity. Often buffered with sodium acetate. | organic-chemistry.orglkouniv.ac.in |

| Catalyst | Pyridine or other tertiary amines | Acts as a base to increase the concentration of the more reactive carbanion from the active methylene group. | numberanalytics.com |

The regioselectivity of this reaction is well-defined. The coupling invariably occurs at the active methylene carbon, which is positioned between the electron-withdrawing cyano (-CN) and acetamide (B32628) (-CONH₂) groups. This position is highly acidic and readily forms a carbanion, which is the active nucleophile in the coupling reaction. researchgate.netekb.eg

Yield enhancement is directly tied to the optimization of the reaction conditions discussed previously. numberanalytics.com By maintaining low temperatures, selecting an appropriate solvent system to ensure homogeneity, and carefully controlling the pH to favor the coupling reaction over decomposition, high yields of the desired this compound product can be achieved. numberanalytics.comekb.eg Continuous-flow microreactors have also emerged as a powerful tool for optimizing these reactions, offering enhanced heat and mass transfer, which can lead to higher conversions and yields in shorter reaction times. researchgate.netscispace.com

An efficient method for preparing the N-substituted cyanoacetamide precursors involves the use of cyanoacetic acid in combination with acetic anhydride. researchgate.netresearchgate.net This mixture serves as a powerful cyanoacetylating agent, capable of reacting with aromatic amines to form the corresponding N-aryl-2-cyanoacetamides. researchgate.net This approach is particularly useful for synthesizing a library of derivatives for subsequent diazo coupling.

The reaction involves heating the aromatic amine with cyanoacetic acid and acetic anhydride. researchgate.net The resulting N-substituted cyanoacetamide can then be isolated and used as the coupling component in the diazo reaction as described in section 2.1.1. This two-step sequence provides a versatile pathway to a wide range of N-substituted this compound derivatives.

Direct Coupling of Cyanoacetamide Derivatives with Diazonium Salts of Aromatic Amines

Preparative Routes Involving Condensation Reactions

An alternative to diazo coupling is the synthesis of the target scaffold via condensation reactions. This strategy involves forming the hydrazone linkage by reacting a hydrazine (B178648) derivative with a suitable carbonyl compound.

This synthetic route involves the direct condensation of phenylhydrazine (B124118) or its derivatives with a precursor that contains both a carbonyl group and a cyano group attached to the same carbon atom. A prime example of such a precursor is ethyl 2-cyano-2-oxoacetate.

Introduction of the Cyanoacetamide Moiety into Phenylhydrazone Frameworks

A primary and well-established method for the synthesis of this compound involves the coupling of a phenyl diazonium salt with a compound containing an active methylene group, such as 2-cyanoacetamide (B1669375). This reaction is a classic example of an azo coupling reaction, which proceeds via electrophilic attack of the diazonium ion on the carbanion of the active methylene compound.

The general reaction scheme involves the diazotization of aniline using nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form the benzenediazonium (B1195382) chloride. This is followed by the addition of 2-cyanoacetamide to the cold diazonium salt solution. The reaction is typically carried out in an aqueous medium, and the pH is adjusted to be slightly alkaline to facilitate the formation of the carbanion of 2-cyanoacetamide.

Detailed Research Findings:

The coupling reaction is a versatile method for preparing a wide array of substituted phenylhydrazono derivatives. For instance, substituted anilines can be used to generate a variety of substituted phenyl diazonium salts, which can then be coupled with 2-cyanoacetamide to yield the corresponding substituted this compound derivatives.

A key reaction in this context is the Japp-Klingemann reaction, which is a chemical reaction used to synthesize hydrazones from β-keto-acids (or β-keto-esters) and aryl diazonium salts. wikipedia.org In the case of 2-cyanoacetamide, which possesses a highly active methylene group, the reaction proceeds readily. The mechanism involves the initial formation of an azo compound, which then tautomerizes to the more stable hydrazone. wikipedia.org

The synthesis of N-substituted this compound derivatives can be achieved by utilizing N-substituted 2-cyanoacetamides as the starting material for the coupling reaction. These N-substituted cyanoacetamides can be prepared through the reaction of substituted anilines with ethyl cyanoacetate (B8463686). researchgate.net

| Reactant 1 | Reactant 2 | Product | Reaction Type | Reference |

| Benzenediazonium chloride | 2-Cyanoacetamide | This compound | Azo coupling | organicreactions.orgchemguide.co.uk |

| Substituted benzenediazonium chloride | 2-Cyanoacetamide | Substituted this compound | Azo coupling | organicreactions.org |

| Benzenediazonium chloride | N-substituted-2-cyanoacetamide | N-substituted-2-phenylhydrazono-2-cyanoacetamide | Azo coupling | researchgate.net |

Synthetic Approaches to Bis-Phenylhydrazono-Cyanoacetamide Systems

The synthesis of bis-phenylhydrazono-cyanoacetamide systems, where two phenylhydrazono moieties are linked to a central cyanoacetamide-derived core, presents a more complex synthetic challenge. Based on the broader chemistry of hydrazones and bis(α-cyanoacetamides), a potential synthetic strategy could involve the use of a bis-diazonium salt coupled with two equivalents of 2-cyanoacetamide.

For example, a diamine such as benzidine (B372746) could be bis-diazotized to form a bis-diazonium salt. This bis-diazonium salt could then be reacted with two equivalents of 2-cyanoacetamide under similar azo coupling conditions as described for the mono-derivatives. This would theoretically yield a bis-phenylhydrazono-cyanoacetamide system linked by a biphenyl (B1667301) group.

Another approach could involve the reaction of a pre-formed bis(cyanoacetamide) with two equivalents of a diazonium salt. The synthesis of bis(α-cyanoacetamides) has been reported, often by reacting a diamine with a cyanoacetylating agent. orientjchem.org For instance, N,N'-(methylenebis(1,4-phenylene))bis(2-cyanoacetamide) has been synthesized and used as a precursor for various bis-heterocyclic derivatives. orientjchem.org This bis-cyanoacetamide (B14004775) could potentially be reacted with two equivalents of benzenediazonium chloride to yield a bis(phenylhydrazono) derivative.

Potential Synthetic Route for a Bis-Phenylhydrazono-Cyanoacetamide System:

| Reactant 1 | Reactant 2 | Intermediate | Reactant 3 | Final Product | Reference (for analogous reactions) |

| Benzidine | Sodium nitrite, Hydrochloric acid | Benzidine-4,4'-bis(diazonium) chloride | 2-Cyanoacetamide (2 eq.) | 2,2'-(Biphenyl-4,4'-diylbis(hydrazine-2,1-diylidene))bis(2-cyanoacetamide) | orientjchem.org |

| 4,4'-Methylenedianiline | Ethyl cyanoacetate (2 eq.) | N,N'-(Methylenebis(1,4-phenylene))bis(2-cyanoacetamide) | Benzenediazonium chloride (2 eq.) | 2,2'-(Methylenebis(4,1-phenyleneimino))bis(2-oxo-2-(phenylhydrazono)acetamide) | orientjchem.org |

It is important to note that while these proposed synthetic routes are based on established chemical principles, their successful implementation for the synthesis of bis-phenylhydrazono-cyanoacetamide systems would require experimental validation and optimization.

Comprehensive Analysis of Reactivity and Derivatization Chemistry of 2 Phenylhydrazono 2 Cyanoacetamide

Cycloaddition and Condensation Reactions Leading to Diverse Heterocyclic Scaffolds

The unique structural arrangement of 2-phenylhydrazono-2-cyanoacetamide, featuring a hydrazone moiety, a cyano group, and an amide function, makes it a highly reactive and valuable building block in heterocyclic synthesis. The electrophilic carbon of the hydrazone and the nitrile carbon are prime targets for nucleophilic attack, leading to cyclization reactions that form stable five-membered heterocyclic rings.

Construction of Pyrazole (B372694) Derivatives

The reaction of this compound with hydrazine (B178648) and its derivatives is a well-established method for constructing the pyrazole ring system. This transformation leverages the 1,3-dielectrophilic nature of the C=N-N backbone and the adjacent cyano group.

The condensation of this compound with hydrazine hydrate (B1144303) is a direct and efficient route to pyrazole derivatives. The reaction proceeds through an initial nucleophilic attack of the hydrazine at the electrophilic carbon of the phenylhydrazone moiety, followed by an intramolecular cyclization involving the nitrile group. This sequence results in the formation of an aminopyrazole ring. This type of reaction is analogous to the cyclization of other activated cyano compounds, such as ethyl 2-cyano-3-ethoxyacrylate, with hydrazine hydrate to form 3-aminopyrazole (B16455) cores. mdpi.comgoogle.com The reaction of hydrazine hydrate with β-cyano esters and related systems is a known pathway to generate heterocyclic structures, including pyrazoles. researchgate.net

The expected product from this reaction is 3-amino-1-phenyl-1H-pyrazole-4-carboxamide, a compound recognized for its synthetic utility. uni.lu

Reaction Scheme: Synthesis of 3-amino-1-phenyl-1H-pyrazole-4-carboxamide

| Reactant | Reagent | Product |

|---|---|---|

| This compound | Hydrazine Hydrate (N₂H₄·H₂O) | 3-amino-1-phenyl-1H-pyrazole-4-carboxamide |

|

+ N₂H₄·H₂O |

As demonstrated, the reaction with hydrazine provides a direct route to 3-amino-1-phenyl-1H-pyrazole-4-carboxamide. uni.lu This product belongs to the class of aminopyrazolecarboxamides, which are significant intermediates in medicinal chemistry and materials science. The presence of a primary amino group and a carboxamide function on the pyrazole ring allows for a wide range of subsequent chemical modifications. For instance, aminopyrazoles are used as precursors for fused heterocyclic systems like pyrazolo[3,4-b]pyridines. researchgate.net The general methodology for synthesizing 3-aminopyrazole derivatives often involves the cyclization of activated acrylonitriles with hydrazine, highlighting the reliability of this synthetic strategy. mdpi.comgoogle.com

Synthesis of 1,2,3-Triazole Derivatives

This compound also serves as a key precursor for the synthesis of 1,2,3-triazole derivatives. These reactions typically involve either cyclization with a nitrogen-containing nucleophile or an oxidative cyclization process.

The reaction of arylhydrazononitriles with hydroxylamine (B1172632) hydrochloride is a known method for the synthesis of 1,2,3-triazoles. scite.ai For this compound, this reaction provides a pathway to 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide. The reaction proceeds via the formation of an intermediate amidoxime, which subsequently undergoes cyclization. scite.ai A review of cyanoacetamide chemistry confirms that coupling a cyanoacetamide with a diazonium salt to form a hydrazone, followed by treatment with hydroxylamine hydrochloride, yields the corresponding 5-amino-2-aryl-2H- Current time information in Bangalore, IN.researchgate.netresearchgate.nettriazole-4-carboxamide. researchgate.net This process offers a direct and effective route to this class of triazoles.

Reaction Scheme: Synthesis of 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide

| Reactant | Reagent | Product |

|---|---|---|

| This compound | Hydroxylamine Hydrochloride (NH₂OH·HCl) | 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide |

| + NH₂OH·HCl |

Analogous to related hydrazone chemistry, oxidative cyclization presents another powerful strategy for converting this compound into 1,2,3-triazole derivatives. Research on the oxidative cyclization of 2-arylhydrazono-2-cyanoacetamidines has shown that these compounds can be efficiently converted to 5-amino-2-aryl-2H- Current time information in Bangalore, IN.researchgate.netresearchgate.nettriazole-4-carbonitriles using an oxidant like copper(II) acetate (B1210297) in pyridine (B92270). umich.edudoaj.org Although the starting material in that study was an amidine rather than an amide, the core reactive unit (arylhydrazono-cyano) is identical, making this a highly relevant analogous transformation.

The general principle involves the oxidation of the hydrazone nitrogen, which facilitates an intramolecular cyclization onto the cyano group to form the triazole ring. This method is part of a broader class of reactions where hydrazones are cyclized under oxidative conditions to yield various triazole structures. frontiersin.org

Formation of Pyridine and Pyridazinone Derivatives

The synthesis of pyridine and pyridazinone derivatives from this compound showcases the compound's ability to act as a key building block in heterocyclic chemistry. These reactions typically proceed through the involvement of the active methylene (B1212753) and cyano functionalities.

Reactions with Active Methylene Reagents and Enaminonitriles

The reaction of this compound with reagents possessing an active methylene group, such as malononitrile (B47326) and ethyl cyanoacetate (B8463686), is a common strategy for the construction of highly substituted pyridine rings. These reactions often proceed via a Michael addition followed by cyclization and elimination of a small molecule, such as water or ammonia. The phenylhydrazono moiety can influence the course of the reaction and the final structure of the pyridine derivative.

Similarly, enaminonitriles can be employed as reaction partners for this compound to yield pyridine derivatives. The reaction mechanism typically involves a cyclo-condensation pathway where the enaminonitrile provides two carbon atoms to complete the pyridine ring. The specific substitution pattern on the resulting pyridine is dependent on the structure of the enaminonitrile used.

Multicomponent Reaction Pathways

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single step. This compound is a suitable candidate for MCRs aimed at the synthesis of pyridinone derivatives. For instance, in a three-component reaction, this compound can react with an aldehyde and an active methylene compound in the presence of a base to afford highly functionalized pyridin-2-ones. researchgate.net The phenylhydrazono group remains as a substituent on the final product, influencing its chemical and physical properties.

The synthesis of pyridazinone derivatives can also be envisioned from this compound. The hydrazono moiety itself can serve as a precursor to the pyridazinone ring. For example, reaction with a 1,3-dicarbonyl compound could lead to the formation of a pyridazinone ring through a cyclization reaction involving the hydrazono nitrogen atoms.

Derivatization to Thiazole (B1198619), Thiophene (B33073), Oxazine (B8389632), and Pyrimidine (B1678525) Rings

The versatility of this compound extends to the synthesis of a variety of other five- and six-membered heterocyclic rings, including thiazoles, thiophenes, oxazines, and pyrimidines.

Transformations Involving Elemental Sulfur and Isothiocyanates

The Gewald reaction is a well-established method for the synthesis of 2-aminothiophenes, and it can be applied to this compound. wikipedia.orgnih.govarkat-usa.orgorganic-chemistry.org This reaction involves the condensation of an active methylene compound (in this case, this compound), a carbonyl compound, and elemental sulfur in the presence of a base. wikipedia.orgnih.govarkat-usa.orgorganic-chemistry.org The resulting thiophene will bear the phenylhydrazono group as a substituent.

Reactions with isothiocyanates provide a route to thiazole derivatives. nih.gov this compound can react with an isothiocyanate to form a thiourea (B124793) intermediate, which can then undergo cyclization to a thiazole ring upon treatment with an α-halocarbonyl compound. researchcommons.org The nature of the isothiocyanate and the α-halocarbonyl compound will determine the substitution pattern on the final thiazole product.

Reactions with other Electrophilic or Nucleophilic Reagents

The synthesis of pyrimidine derivatives from this compound can be achieved through its reaction with various dinucleophiles or through cyclocondensation reactions. researchgate.netnih.govgrowingscience.com For example, reaction with amidines or guanidines can lead to the formation of aminopyrimidine derivatives. The active methylene and cyano groups of this compound are key to these transformations.

Oxazine derivatives can also be synthesized from this compound. For instance, a reaction with a 1,3-dielectrophile, such as a β-halo ketone, could lead to the formation of an oxazine ring. The specific reaction conditions and the nature of the electrophile would be crucial in directing the cyclization to the desired oxazine product.

Exploration of Nucleophilic and Electrophilic Properties

The reactivity of this compound is governed by the interplay of its nucleophilic and electrophilic centers. researchgate.net The active methylene group, positioned between the electron-withdrawing cyano and phenylhydrazono groups, is acidic and serves as a primary nucleophilic site. researchgate.net This allows for deprotonation and subsequent reaction with a wide range of electrophiles.

The nitrogen atoms of the hydrazono group also possess nucleophilic character and can participate in reactions. The amide nitrogen, while generally less reactive, can also act as a nucleophile under certain conditions.

Electrophilic character in this compound is primarily associated with the carbon atom of the cyano group and the carbonyl carbon of the acetamide (B32628) moiety. These sites are susceptible to attack by nucleophiles. The phenylhydrazono group, through its electronic effects, can modulate the reactivity of these electrophilic centers. The presence of both nucleophilic and electrophilic sites within the same molecule allows for its participation in a variety of cyclization and condensation reactions, making it a valuable synthon in heterocyclic chemistry.

Reactivity of the Active Methylene and Amide Protons

The methylene group (-CH2-) in the cyanoacetamide moiety is flanked by two electron-withdrawing groups (a cyano group and a phenylhydrazono-amide framework), rendering its protons acidic and the carbon atom a potent nucleophile. researchgate.nettubitak.gov.tr This "active methylene" group readily participates in a variety of condensation and substitution reactions. researchgate.nettubitak.gov.tr It can be deprotonated under basic conditions to form a stabilized carbanion, which then attacks various electrophiles.

Key reactions involving the active methylene group include:

Knoevenagel Condensation: Reaction with aldehydes and ketones, often catalyzed by a weak base, leads to the formation of α,β-unsaturated systems. For instance, condensation with benzaldehyde (B42025) yields the corresponding phenylmethylidene derivative. sapub.org

Michael Addition: The carbanion can add to activated double bonds, such as those in α,β-unsaturated ketones or nitriles, to form new carbon-carbon bonds. researchcommons.orgorientjchem.org This is a crucial step in the synthesis of many substituted pyridines and pyrans. orientjchem.org

Gewald Reaction: In the presence of elemental sulfur and a base, the active methylene group can react with ketones to form polysubstituted thiophenes. sapub.org

The amide protons also possess nucleophilic character, although they are generally less reactive than the active methylene group. tubitak.gov.tr The amide nitrogen can participate in intramolecular cyclization reactions, particularly after an initial intermolecular reaction has occurred at a different site on the molecule. This is frequently observed in the formation of five- and six-membered heterocyclic rings where the amide nitrogen attacks a nitrile or carbonyl group. orientjchem.org

Table 1: Selected Reactions Involving the Active Methylene Group

| Reaction Type | Electrophile | Product Type | Reference |

| Knoevenagel Condensation | Aromatic Aldehydes (e.g., Benzaldehyde) | Arylidene derivatives | sapub.org |

| Michael Addition | Arylidene-malononitriles | Substituted Pyridines | orientjchem.org |

| Michael Addition | Ethyl Cinnamates | Substituted Pyridines | orientjchem.org |

| Gewald Reaction | Ketones, Elemental Sulfur | Polysubstituted Thiophenes | sapub.org |

Electrophilic Behavior at Carbonyl and Cyano Functions

The carbon atoms of both the amide carbonyl (-C=O) and the cyano (-C≡N) groups are electrophilic due to the high electronegativity of the oxygen and nitrogen atoms, respectively. researchgate.netlibretexts.org This makes them susceptible to attack by a variety of nucleophiles. The general order of electrophilicity in cyanoacetamide derivatives is reported to be the cyano carbon followed by the carbonyl carbon. tubitak.gov.tr

The cyano group is a particularly versatile electrophile. It can undergo:

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed, typically forming an amide intermediate which can then be further hydrolyzed to a carboxylic acid. libretexts.org

Addition of Nucleophiles: Strong nucleophiles like Grignard reagents or organolithium compounds can attack the nitrile carbon to form imine anions after an initial addition. These intermediates are then typically hydrolyzed to yield ketones. libretexts.org

Reduction: The cyano group can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH4). libretexts.org

Cyclization: Intramolecular attack from a nearby nucleophile, such as an amide or an amino group, is a common pathway for forming heterocyclic rings like pyrimidines or thiazoles. ekb.egresearchgate.net

The amide carbonyl group also undergoes nucleophilic attack, though it is generally less reactive than a ketone carbonyl. libretexts.org It can react with strong nucleophiles and is a key participant in intramolecular cyclization reactions, where it can be attacked by an adjacent carbanion or heteroatom to form cyclic structures. orientjchem.org

Table 2: Electrophilic Reactions at Carbonyl and Cyano Groups

| Functional Group | Reagent/Condition | Product Type | Reference |

| Cyano (-C≡N) | H3O+ / Heat | Carboxylic Acid (via amide) | libretexts.org |

| Cyano (-C≡N) | LiAlH4, then H2O | Primary Amine | libretexts.org |

| Cyano (-C≡N) | Grignard Reagent (R-MgX), then H3O+ | Ketone | libretexts.org |

| Carbonyl (-C=O) | H2O (Acid or Base catalyzed) | Gem-diol (unstable) | libretexts.org |

| Carbonyl (-C=O) | Intramolecular Nucleophile | Heterocyclic ring | orientjchem.org |

Mechanistic Investigations of Derivatization Pathways

The synthesis of heterocyclic compounds from this compound often involves multi-step reaction sequences where understanding the mechanistic pathway is critical for predicting and controlling the final product structure. Key considerations in these pathways are regioselectivity and the nature of the transient intermediates.

Regioselective and Stereoselective Attack in Cyclization Reactions

Regioselectivity is a significant factor when this compound reacts with unsymmetrical reagents, which can lead to the formation of two or more constitutional isomers. The reaction of cyanoacetamide derivatives with unsymmetrical 1,3-dicarbonyl compounds, for example, can be non-regiospecific, yielding a mixture of isomeric pyridines. researchgate.net The final product ratio is determined by the subtle electronic and steric differences between the two carbonyl groups of the dicarbonyl compound. researchgate.net

However, many reactions can proceed with high regioselectivity. The initial site of attack is often governed by the relative reactivity of the electrophilic and nucleophilic centers. For example, in the reaction of an enaminone with cyanoacetamide, the initial Michael addition of the active methylene group to the activated double bond is the first and regiochemistry-determining step. researchgate.net Subsequent cyclization involving the cyano and amide groups proceeds from this defined intermediate, leading to a single regioisomer. researchgate.net

Stereoselectivity becomes important when new chiral centers are formed. In the intramolecular cyclization of certain complex substrates containing a 2-cyano-3-oxo fragment, the reaction can proceed with high regio- and stereoselectivity, leading to a specific diastereomer. mdpi.com The stereochemical outcome is often directed by the existing stereocenters in the molecule, which favor a transition state of lower energy. mdpi.com

Intermediates and Transition States in Heterocycle Formation

The formation of heterocycles from this compound is not a single-step process but involves the formation of several transient intermediates. While transition states are high-energy species and not directly observable, the structures of intermediates can often be inferred or, in some cases, isolated.

A common mechanistic motif begins with a Michael-type addition of the active methylene carbanion to an electrophilic double bond. orientjchem.orgresearchcommons.org This generates an acyclic adduct as the primary intermediate. orientjchem.orgresearchgate.net For example, in the synthesis of certain substituted pyridones, the reaction is proposed to proceed via the formation of a Michael adduct, which then undergoes intramolecular cyclization. researchgate.netresearchcommons.org

The pathway for the formation of a 2-pyridone from a bis(cyanoacetamide) derivative and an arylidene-malononitrile has been proposed to involve the following sequence: orientjchem.org

Michael Addition: The active methylene group of the cyanoacetamide adds to the double bond of the arylidene-malononitrile, forming an open-chain adduct (Intermediate B). orientjchem.org

Proton Transfer: The adduct undergoes proton transfer to form a more stable intermediate (Intermediate C). orientjchem.org

Isomerization and Cyclization: The intermediate isomerizes and the amide nitrogen attacks one of the cyano groups, leading to a cyclized intermediate. orientjchem.org

Oxidation/Aromatization: The final step involves the loss of two hydrogen atoms (oxidation) to yield the stable, aromatic pyridone ring. orientjchem.org

This sequence of Michael addition, followed by intramolecular cyclization and a final aromatization step (often via elimination of a small molecule like water or hydrogen), represents a general and powerful strategy for building complex heterocyclic systems from the this compound core. orientjchem.orgresearchgate.netresearchcommons.org

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Phenylhydrazono 2 Cyanoacetamide and Its Derivatives

Vibrational Spectroscopy (Fourier Transform Infrared Spectroscopy)

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The FTIR spectrum of 2-Phenylhydrazono-2-cyanoacetamide and its derivatives displays characteristic absorption bands that confirm the presence of key functional groups. The cyano group (C≡N) typically exhibits a sharp and intense stretching vibration in the region of 2200-2260 cm⁻¹. The carbonyl group (C=O) of the amide functionality shows a strong absorption band corresponding to its stretching vibration, usually found between 1630 and 1695 cm⁻¹. The hydrazono moiety (C=N-NH) is characterized by several bands. The C=N stretching vibration is observed in the range of 1590-1690 cm⁻¹. researchgate.net The N-H stretching vibration of the hydrazono group typically appears as a single or multiple bands in the 3180-3500 cm⁻¹ region. researchgate.net Additionally, C-H stretching vibrations from the aromatic phenyl ring are expected in the 3000-3100 cm⁻¹ range, while aliphatic C-H stretching may also be present. researchgate.net

Table 1: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

| Cyano (C≡N) | Stretching | 2200 - 2260 |

| Carbonyl (C=O) | Stretching | 1630 - 1695 |

| Hydrazono (C=N) | Stretching | 1590 - 1690 researchgate.net |

| Hydrazono (N-H) | Stretching | 3180 - 3500 researchgate.net |

| Aromatic C-H | Stretching | 3000 - 3100 researchgate.net |

Nuclear Magnetic Resonance Spectroscopy (¹H NMR and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the detailed structure of organic molecules by providing information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

In the ¹H NMR spectrum of this compound, the protons of the phenyl ring typically appear as a multiplet in the aromatic region, approximately between δ 7.0 and 8.0 ppm. The chemical shift and multiplicity of these protons depend on their position on the ring and coupling with adjacent protons. The N-H proton of the hydrazono group is expected to appear as a broad singlet at a downfield chemical shift, often above δ 10.0 ppm, due to its acidic nature and potential for hydrogen bonding. The chemical shifts of the amide protons can also vary widely depending on the solvent and concentration.

Table 2: Representative ¹H NMR Data for this compound Derivatives

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.0 - 8.0 | Multiplet |

| Hydrazono N-H | > 10.0 | Broad Singlet |

| Amide N-H₂ | Variable | Broad Singlet |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the amide group is typically observed in the downfield region, around δ 160-170 ppm. chemguide.co.uklibretexts.org The carbon of the cyano group appears in the range of δ 115-125 ppm. The carbon atom of the hydrazono group (C=N) is expected to resonate in the region of δ 140-150 ppm. The aromatic carbons of the phenyl ring will show several signals between δ 110 and 150 ppm, with the exact shifts depending on the substitution pattern. chemguide.co.uklibretexts.org

Advanced 2D NMR techniques such as DEPT (Distortionless Enhancement by Polarization Transfer), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguous assignment of all proton and carbon signals.

DEPT experiments help in distinguishing between CH, CH₂, and CH₃ groups.

HSQC correlates directly bonded proton and carbon atoms, allowing for the assignment of a proton signal to its attached carbon. columbia.edulibretexts.orgnih.gov

HMBC reveals correlations between protons and carbons that are two or three bonds apart, providing valuable information about the connectivity of different fragments within the molecule. columbia.edulibretexts.orgnih.gov For instance, an HMBC experiment could show a correlation between the hydrazono N-H proton and the carbons of the phenyl ring, as well as the C=N carbon, confirming the structure.

Table 3: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon | Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 160 - 170 chemguide.co.uklibretexts.org |

| Hydrazono (C=N) | 140 - 150 |

| Aromatic (C₆H₅) | 110 - 150 chemguide.co.uklibretexts.org |

| Cyano (C≡N) | 115 - 125 |

The structure of this compound allows for the possibility of tautomerism. The hydrazono-azo tautomerism is a common phenomenon in phenylhydrazone derivatives. NMR spectroscopy is a key technique for investigating such equilibria in solution. encyclopedia.pub If a tautomeric equilibrium exists and the rate of interconversion is slow on the NMR timescale, separate sets of signals for each tautomer will be observed in both the ¹H and ¹³C NMR spectra. encyclopedia.pub Conversely, if the interconversion is fast, averaged signals will be observed. The presence and ratio of tautomers can be influenced by factors such as the solvent, temperature, and pH. For example, studies on related hydrazono compounds have utilized ¹⁵N NMR to definitively establish the predominant tautomeric form in solution. rsc.org

Mass Spectrometry (ESI-MS, GC-MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound, Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS) are common ionization techniques. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecular ion and its fragments.

The mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to its molecular weight. The fragmentation pattern can provide significant structural information. Common fragmentation pathways for related N-substituted cyanoacetamides involve the cleavage of carbon-carbon bonds adjacent to the carbonyl group or the nitrogen atom. researchgate.net The loss of small neutral molecules such as CO, HCN, or fragments from the phenyl ring can lead to characteristic fragment ions. For example, the fragmentation of N-arylcyanoacetamides can proceed through the loss of a ketene (B1206846) fragment or by rearrangements leading to stable ions. researchgate.net The analysis of these fragmentation patterns, often aided by tandem mass spectrometry (MS/MS), allows for the confirmation of the proposed structure. researchgate.net

Determination of Molecular Weight and Elemental Composition

Mass spectrometry is a critical tool for determining the molecular weight and confirming the elemental composition of organic compounds. For this compound, the molecular formula is established as C₉H₈N₄O. High-resolution mass spectrometry provides a precise mass measurement, which can be used to validate this proposed formula.

The elemental composition, derived from the molecular formula, dictates the theoretical distribution of mass for each element within the compound. This theoretical data serves as a benchmark for experimental results obtained from elemental analysis.

Table 1: Molecular Formula and Composition of this compound and a Derivative

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Elemental Composition (Calculated) |

|---|---|---|---|

| This compound | C₉H₈N₄O | 188.19 | C: 57.44%, H: 4.28%, N: 29.77%, O: 8.50% |

| 2-Cyano-2-(p-tolyl-hydrazono)-thioacetamide | C₁₀H₁₀N₄S | 218.28 | C: 55.02%, H: 4.62%, N: 25.66%, S: 14.69% |

Analysis of Fragmentation Patterns for Structural Confirmation

Electron ionization mass spectrometry (EI-MS) not only provides the molecular ion peak (M⁺) but also induces fragmentation of the molecule. The resulting fragmentation pattern is a unique fingerprint that helps to confirm the compound's structure. While specific fragmentation data for the parent compound is not detailed in the provided results, general principles and data from similar structures allow for a predictive analysis.

The fragmentation of aryl hydrazones is influenced by the stability of the resulting ions. Key fragmentation pathways for this compound would likely include:

Cleavage of the N-N bond , leading to fragments corresponding to the phenyl radical and the cyanoacetamide portion of the molecule.

Loss of small, stable molecules such as HCN, CO, and NH₃.

Formation of the stable phenyl cation (C₆H₅⁺) at an m/z of 77, a common and prominent peak for phenyl-containing compounds.

Fission of the cyanoacetamide group , yielding fragments corresponding to the loss of the cyano group (CN) or the entire acetamide (B32628) moiety (CONH₂).

The analysis of these fragments allows for the piecing together of the original molecular structure, providing definitive confirmation. The fragmentation patterns of major compound classes serve as a framework for their identification. nih.gov

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Possible Fragment Ion | Description |

|---|---|---|

| 188 | [C₉H₈N₄O]⁺ | Molecular Ion (M⁺) |

| 171 | [C₉H₇N₄]⁺ | Loss of OH radical |

| 144 | [C₈H₈N₃]⁺ | Loss of CONH₂ |

| 105 | [C₇H₇N₂]⁺ | Phenylhydrazine (B124118) cation radical |

| 91 | [C₆H₅N]⁺ | Phenylnitrilium ion |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Electronic Absorption Spectroscopy (UV-Vis Spectroscopy)

Ultraviolet-visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. pharmatutor.org For compounds like this compound, which possess a highly conjugated system, this technique is particularly informative. The absorption of UV or visible light promotes electrons from lower energy ground states to higher energy excited states. pharmatutor.org The wavelength of maximum absorption (λmax) is indicative of the extent of conjugation and the types of electronic transitions occurring.

Characterization of Electronic Transitions and Conjugation Systems

The structure of this compound contains several chromophores, including the phenyl ring, the hydrazone C=N double bond, the nitrile C≡N triple bond, and the carbonyl C=O group of the acetamide. These groups are linked, creating an extended π-conjugated system.

The UV-Vis spectrum of such a compound is typically characterized by two main types of electronic transitions:

π → π* transitions : These occur when an electron from a π bonding orbital is excited to a π* anti-bonding orbital. cutm.ac.in These transitions are typically of high intensity (large molar absorptivity, ε) and are associated with the extensively conjugated system.

n → π* transitions : This involves the excitation of an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen and oxygen atoms, to a π* anti-bonding orbital. cutm.ac.in These transitions are generally of much lower intensity (small ε) and occur at longer wavelengths compared to π → π* transitions within the same chromophore. pharmatutor.orgcutm.ac.in

Studies on related N-(substituted phenyl)-2-cyanoacetamides show that both substituent effects and solvent choice can significantly alter the absorption spectra, indicating a change in the extent of conjugation and solute-solvent interactions. nih.govresearchgate.net For instance, research on 2-cyano-2-(p-tolyl-hydrazono)-thioacetamide metal complexes also utilizes UV-Vis spectroscopy to characterize the ligand and its coordination behavior. nih.gov

Table 3: Electronic Absorption Data for Related Cyanoacetamide Derivatives

| Compound | Solvent | λmax (nm) | Transition Type |

|---|---|---|---|

| 2-Cyano-N-thiazolyacrylamide Dyes | DMF | ~300-450 | π → π* (Intramolecular Charge Transfer) |

| N-(substituted phenyl)-2-cyanoacetamides | Various | ~200-400 | π → π* and n → π* |

| 2-Cyano-2-(p-tolyl-hydrazono)-thioacetamide | Not Specified | 375 | π → π* |

| 2-Cyano-2-(p-tolyl-hydrazono)-thioacetamide | Not Specified | 450 | n → π* |

Elemental Analysis for Stoichiometric Validation

Elemental analysis provides a quantitative determination of the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This experimental data is compared against the theoretical percentages calculated from the proposed molecular formula. A close correlation between the found and calculated values serves as strong evidence for the compound's purity and stoichiometric formula. nih.govresearchgate.net This method is fundamental for the characterization of newly synthesized compounds. nih.gov

Table 4: Elemental Analysis Data for this compound Derivatives

| Compound | Molecular Formula | Analysis | %C | %H | %N |

|---|---|---|---|---|---|

| Derivative Example 1 | C₂₄H₁₆N₄O₂S | Calculated | 64.86 | 3.28 | 11.58 |

| (2-Cyano-2-(5-oxo-3-phenyl-thiazolidin-2-ylidene)-acetamide derivative) researchgate.net | Found | 64.86 | 3.28 | 11.58 | |

| Derivative Example 2 | C₂₃H₁₅BrN₄OS | Calculated | 54.64 | 3.11 | 13.65 |

| (Brominated thiazolidinone derivative) researchgate.net | Found | 54.71 | 3.25 | 13.66 | |

| Derivative Example 3 | C₁₀H₁₀N₄S | Calculated | 55.02 | 4.62 | 25.66 |

| (2-Cyano-2-(p-tolyl-hydrazono)-thioacetamide Ligand) nih.gov | Found | 54.90 | 4.50 | 25.50 |

Computational and Theoretical Investigations of 2 Phenylhydrazono 2 Cyanoacetamide Systems

Quantum Chemical Studies on Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been pivotal in understanding the fundamental aspects of 2-Phenylhydrazono-2-cyanoacetamide's molecular geometry and electronic makeup. These studies provide a microscopic view of the molecule, revealing details that are often challenging to discern through experimental techniques alone.

Conformational Analysis and Tautomerism Preference

This compound can exist in different tautomeric forms, primarily the hydrazone and the azo-enol forms. Computational studies have explored the relative stabilities of these tautomers and various conformers arising from rotation around single bonds. nih.gov Such analyses are crucial as the predominant tautomer and its conformation can significantly influence the molecule's chemical reactivity and spectroscopic properties.

Theoretical calculations have shown that the hydrazone form is generally more stable than the azo-enol form, a finding that is consistent with experimental observations for similar compounds. nih.gov The stability of the hydrazone tautomer is often attributed to the presence of intramolecular hydrogen bonding, which can be accurately modeled using computational methods. nih.gov Conformational analysis typically involves scanning the potential energy surface by systematically rotating key dihedral angles to identify the global and local energy minima, which correspond to the most stable conformations.

Electron Density Distribution and Frontier Molecular Orbitals (FMO)

The distribution of electron density within the this compound molecule governs its polarity, reactivity, and intermolecular interactions. Quantum chemical calculations provide detailed maps of electron density, highlighting electron-rich and electron-deficient regions. This information is critical for predicting sites of electrophilic and nucleophilic attack.

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding chemical reactivity. wikipedia.orglibretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. wikipedia.orgresearchgate.netyoutube.com Computational studies determine the energies and spatial distributions of the HOMO and LUMO for this compound. The HOMO is typically localized on the more electron-rich parts of the molecule, indicating its nucleophilic character, while the LUMO is found on the electron-deficient sites, signifying its electrophilic character. researchgate.netyoutube.com The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov

Computational Modeling of Reaction Mechanisms

Computational chemistry offers a powerful lens through which to study the intricate details of reaction mechanisms. By modeling the transformation of reactants to products, researchers can gain a deeper understanding of the factors that control reaction rates and outcomes.

Potential Energy Surface Calculations and Transition State Optimization

The potential energy surface (PES) is a conceptual map that illustrates the energy of a molecule or a system of molecules as a function of its geometry. researchgate.netresearchgate.net For a chemical reaction, the PES shows the energy landscape that connects reactants, transition states, intermediates, and products. Computational methods are used to calculate the PES for reactions involving this compound. chemrxiv.org

A critical aspect of this is the identification and optimization of transition state geometries. The transition state represents the highest energy point along the reaction coordinate and is a key determinant of the reaction rate. researchgate.net By locating the transition state, chemists can calculate the activation energy of the reaction, which is essential for understanding its kinetics. researchgate.net These calculations have been instrumental in elucidating the mechanisms of various reactions involving cyanoacetamide derivatives. semanticscholar.orgarxiv.org

Prediction of Regioselectivity and Reaction Pathways

Many reactions involving this compound can potentially yield multiple products, a phenomenon known as regioselectivity. Computational modeling can predict the preferred reaction pathway by comparing the activation energies of the different possible routes. The pathway with the lowest activation barrier is generally the most favored.

By analyzing the electronic structure of the reactants and the transition states, researchers can rationalize the observed or predicted regioselectivity. For example, in reactions with electrophiles or nucleophiles, the regioselectivity is often governed by the distribution of the frontier molecular orbitals (HOMO and LUMO) in the this compound molecule. These computational predictions are invaluable for designing selective synthetic strategies.

Spectroscopic Property Predictions and Correlations with Experimental Data

Computational methods have become indispensable for interpreting and predicting spectroscopic data. By simulating spectra, researchers can confirm molecular structures, assign experimental signals to specific molecular vibrations or electronic transitions, and gain a more profound understanding of the molecule's properties.

Theoretical calculations of vibrational frequencies (Infrared and Raman spectra) are routinely performed for compounds like this compound. These calculated frequencies, when properly scaled, show excellent agreement with experimental data, aiding in the assignment of complex vibrational spectra. Similarly, the prediction of NMR chemical shifts through computational modeling assists in the structural elucidation of the molecule and its derivatives. nih.gov

Furthermore, Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate electronic transitions, which can be correlated with experimental UV-Vis absorption spectra. nih.govresearchgate.net This allows for the assignment of observed absorption bands to specific electronic excitations within the molecule, providing insights into its electronic structure and photophysical properties. nih.govnih.govresearchgate.net

Theoretical Calculations of Vibrational Frequencies and NMR Chemical Shifts

Computational chemistry provides a powerful lens for investigating the structural and electronic properties of molecules, offering insights that complement experimental data. In the case of this compound, theoretical calculations, particularly those employing density functional theory (DFT), are instrumental in predicting its vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts. These computational models allow for a detailed assignment of the infrared (IR) and Raman spectra and help in the interpretation of experimental NMR data.

The theoretical vibrational frequencies are typically computed by performing a geometry optimization of the molecule's ground state, followed by a frequency calculation. These calculations yield a set of normal modes of vibration, each with a corresponding frequency and intensity. By comparing these calculated frequencies with experimental IR and Raman spectra, a detailed and reliable assignment of the observed vibrational bands to specific molecular motions (e.g., stretching, bending, and torsional modes) can be achieved.

Similarly, theoretical NMR chemical shifts are calculated to understand the electronic environment of the magnetically active nuclei, such as ¹H and ¹³C, within the molecule. The Gauge-Independent Atomic Orbital (GIAO) method is a commonly used approach for such calculations. The computed chemical shifts, when referenced against a standard (e.g., tetramethylsilane (B1202638) - TMS), can be directly compared with experimental NMR spectra. This comparison aids in the precise assignment of resonance signals to individual atoms in the molecular structure.

However, based on a comprehensive search of the available scientific literature, specific studies detailing the theoretical calculations of vibrational frequencies and NMR chemical shifts for this compound are not readily found. While experimental characterization of this compound and computational studies of structurally related molecules exist, dedicated computational analyses focusing on the vibrational and NMR properties of this compound itself have not been published.

Therefore, the presentation of detailed data tables for theoretically calculated vibrational frequencies and NMR chemical shifts for this specific compound is not possible at this time. The scientific community awaits such focused research to provide a deeper understanding of the molecular dynamics and electronic structure of this compound.

Advanced Applications in Contemporary Organic Synthesis

Strategic Utilization as a Key Synthon for the Construction of Highly Functionalized Heterocycles

2-Phenylhydrazono-2-cyanoacetamide is widely recognized as a pivotal synthon for the synthesis of diverse heterocyclic systems. Its structure, possessing electrophilic and nucleophilic centers, makes it a prime candidate for a variety of cyclization reactions. tubitak.gov.tr The presence of the cyano and carbonyl groups, along with the active methylene (B1212753) and amido groups, provides multiple points for chemical modification, enabling the construction of five- and six-membered heterocyclic rings. tubitak.gov.trresearchgate.net

The reactivity of the cyanoacetamide moiety is often exploited in reactions with bidentate reagents to form a variety of heterocycles. tubitak.gov.tr For instance, it serves as a precursor for the synthesis of pyridines, pyrazoles, thiazoles, and pyrimidines. ekb.eg The active methylene group can participate in condensation and substitution reactions, further expanding its synthetic utility. tubitak.gov.trekb.eg

One notable application is in the synthesis of pyrazole (B372694) derivatives. For example, the reaction of this compound with appropriate reagents can lead to the formation of polysubstituted pyrazoles. researchgate.net Similarly, it can be utilized in the synthesis of pyridazine (B1198779) and other nitrogen-containing heterocycles. sapub.orgarkat-usa.org The versatility of this compound is further demonstrated by its use in the creation of fused heterocyclic systems, which are often scaffolds for biologically active molecules. arkat-usa.org

Integration into Multicomponent Reactions for Enhanced Synthetic Efficiency

Multicomponent reactions (MCRs), which involve the combination of three or more reactants in a single synthetic operation, offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. nih.gov this compound and its parent compound, cyanoacetamide, are excellent substrates for MCRs. nih.gov

Cyanoacetic acid derivatives are foundational starting materials for a multitude of MCR scaffolds. nih.gov The development of protocols for the parallel synthesis of cyanoacetamides has significantly broadened the scope and diversity of these MCRs. nih.gov A notable example is the Gewald three-component reaction, which utilizes cyanoacetamide derivatives to produce highly substituted 2-aminothiophenes. researchgate.net

Furthermore, solvent-free cascade reactions involving 2-cyanoacetamides have been developed for the regioselective synthesis of pyridin-2-ones, including those with quaternary centers. rsc.org These MCRs often proceed with high yields and offer a green and efficient route to complex heterocyclic structures. rsc.org The ability to generate diverse molecular scaffolds in a single step highlights the power of integrating this compound and related compounds into MCR strategies.

Precursor Role in the Development of Complex Molecular Architectures

The inherent reactivity and multiple functional groups of this compound make it an ideal precursor for the construction of more intricate and complex molecular architectures. arkat-usa.org Its utility extends beyond the synthesis of simple heterocycles to the assembly of polyfunctionalized and fused ring systems. arkat-usa.orgchemrxiv.org

Cyanoacetic acid hydrazide, a closely related compound, is a versatile intermediate for synthesizing a wide variety of heterocyclic compounds with potential pharmacological interest. arkat-usa.orgchemrxiv.org The reactions of this precursor can be directed to form five-membered rings with one or more heteroatoms, as well as various annelated heterocycles. arkat-usa.org

The strategic functionalization of the this compound core allows for the stepwise or one-pot construction of elaborate molecules. This approach is crucial in medicinal chemistry and materials science, where the precise arrangement of functional groups is essential for desired properties. The ability to build upon the foundational heterocyclic systems derived from this precursor opens avenues for creating novel compounds with tailored functionalities.

Methodological Advancements in Chemo- and Regioselective Transformations of the Compound

Recent research has focused on developing new methodologies to control the chemo- and regioselectivity of reactions involving this compound and its analogs. The presence of multiple reactive sites presents both an opportunity and a challenge for synthetic chemists. Achieving selective transformation at a specific site is crucial for obtaining the desired product.

For instance, in the synthesis of pyrazoles and pyridazinones from 1,2,4-triketone analogs, the chemo- and regiocontrol of the condensation reaction with hydrazines can be influenced by the nature of the substituents and the reaction conditions. researchgate.net This demonstrates that by carefully tuning the reaction parameters, it is possible to direct the nucleophilic attack to a specific carbonyl group, leading to the desired heterocyclic core. researchgate.net

Similarly, base-promoted nucleophilic addition reactions of cyanoacetamide derivatives can be controlled to achieve specific heterocyclizations. researchgate.net The study of these selective transformations is an active area of research, with the goal of expanding the synthetic toolbox available to organic chemists and enabling the efficient and predictable synthesis of complex molecules from simple precursors like this compound.

Q & A

How can researchers optimize the synthesis of 2-phenylhydrazono-2-cyanoacetamide to improve yield and purity?

Methodological Answer:

The synthesis of hydrazono-cyanoacetamide derivatives typically involves condensation reactions between cyanoacetamide derivatives and phenylhydrazines. Key parameters to optimize include:

- Reagent Ratios: Use a 1:1.2 molar ratio of cyanoacetamide to phenylhydrazine to account for side reactions and ensure complete conversion .

- Solvent Selection: Polar aprotic solvents (e.g., acetonitrile) enhance reaction efficiency, as seen in analogous syntheses of 2-azido-N-phenylacetamides .

- Catalysis: Weak bases like K₂CO₃ facilitate deprotonation and intermediate stabilization, critical for hydrazone formation .

- Monitoring: Track reaction progress via TLC (hexane:ethyl acetate = 9:1) and confirm purity using HPLC or NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.